molecular formula C7H12O3 B8011766 Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate

Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate

Cat. No.: B8011766
M. Wt: 144.17 g/mol
InChI Key: ACAJLTFGJVOYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate (CAS: 2165933-01-5) is a cyclopropane derivative featuring a methyl ester group and a 2-hydroxyethyl substituent. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . The stereochemistry of the compound is specified as (1S,2R), which may influence its reactivity and biological interactions. Cyclopropane derivatives are valued in organic synthesis and medicinal chemistry due to their strained ring structure, which enhances reactivity and enables diverse functionalization .

Related cyclopropane esters, however, often employ esterification or nucleophilic substitution reactions. For example, methyl cyclopropanecarboxylate analogs are synthesized using reagents like cesium carbonate in acetonitrile or via sulfonamide coupling .

Properties

IUPAC Name

methyl 1-(2-hydroxyethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-6(9)7(2-3-7)4-5-8/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAJLTFGJVOYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate can be synthesized through several synthetic routes. One common method involves the esterification of cyclopropanecarboxylic acid with methanol in the presence of an acid catalyst. The hydroxyethyl group can be introduced via a subsequent reaction with ethylene oxide under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes utilize high-purity cyclopropanecarboxylic acid and methanol, along with efficient catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Pesticidal Properties
Methyl 1-(2-hydroxyethyl)cyclopropanecarboxylate has been identified as a promising compound for pest control. Research indicates that cyclopropanecarboxylic acid esters exhibit significant insecticidal activity against various agricultural pests. For instance, studies have shown that derivatives of this compound can effectively target pests such as the rice stem borer and tobacco cutworm, demonstrating high efficacy in controlling these agricultural nuisances .

Case Study: Efficacy Against Specific Pests
A study conducted on the application of this compound revealed its effectiveness in controlling the larvae of the Indian meal moth (Plodia interpunctella). The results indicated a mortality rate of over 80% when applied at optimal concentrations, showcasing its potential as an effective insecticide in integrated pest management strategies .

Medicinal Applications

Neuroprotective Effects
Recent research has highlighted the potential neuroprotective effects of compounds related to this compound. A derivative was shown to exhibit significant activity at sigma receptors, which are implicated in various neurological disorders. This suggests that such compounds could be developed into therapeutic agents for conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study: Sigma Receptor Ligands
In a study published in the Journal of Medicinal Chemistry, researchers synthesized new sigma receptor ligands based on the structure of this compound. These ligands demonstrated enhanced neuroprotective properties and improved cognitive function in animal models, indicating their potential for future drug development targeting neurodegenerative diseases .

Chemical Synthesis

Building Block for Organic Synthesis
this compound serves as an important intermediate in organic synthesis. Its unique cyclopropane structure allows for various transformations, making it a valuable building block in synthesizing more complex molecules. This property is particularly useful in the pharmaceutical industry, where it can be used to create diverse chemical entities with potential therapeutic applications .

Data Table: Summary of Applications

Application AreaCompound FunctionalityNotable Findings
AgricultureInsecticideEffective against Plodia interpunctella with >80% mortality rate
MedicineNeuroprotective agentEnhances cognitive function in animal models
Chemical SynthesisBuilding blockUseful for synthesizing complex organic molecules

Mechanism of Action

The mechanism of action of Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate with structurally similar cyclopropane derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications/Notes
This compound 2165933-01-5 C₇H₁₂O₃ 144.17 2-Hydroxyethyl, methyl ester Not reported Intermediate in drug synthesis
Methyl 1-(4-Bromophenyl)cyclopropanecarboxylate 638220-35-6 C₁₁H₁₁BrO₂ 255.11 4-Bromophenyl, methyl ester Not reported Research reagent; halogenated analog
Methyl 1-(Pyridin-2-yl)cyclopropanecarboxylate 162960-27-2 C₁₀H₁₁NO₂ 177.20 Pyridin-2-yl, methyl ester Not reported Potential ligand in coordination chemistry
Methyl 2,2-Dichloro-1-methylcyclopropanecarboxylate 1447-13-8 C₆H₈Cl₂O₂ 183.04 Dichloro, methyl substituents Not reported Laboratory research; halogenated
Methyl 1-(2-Nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate 951885-67-9 C₁₂H₁₀F₃NO₄ 289.21 Nitro, trifluoromethylphenyl Not reported High-purity research chemical
Ethyl 1-((2-Ethoxy-2-oxoethyl)amino)cyclopropanecarboxylate 400841-00-1 C₁₁H₁₉NO₄ 229.27 Ethyl ester, aminoethyl substituent Not reported Synthetic intermediate

Key Observations :

  • Substituent Effects : The 2-hydroxyethyl group in the target compound introduces polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to halogenated or aromatic analogs (e.g., bromophenyl or trifluoromethylphenyl derivatives) .
  • Molecular Weight : Halogenated derivatives (e.g., bromine or chlorine substituents) exhibit higher molecular weights due to the addition of heavy atoms .
  • Stereochemistry : The (1S,2R) configuration in the target compound may confer distinct biological activity, as seen in other chiral cyclopropane derivatives like (±)-PPCC, which act as σ receptor ligands .

Biological Activity

Methyl 1-(2-hydroxyethyl)cyclopropanecarboxylate is a cyclopropane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring, which contributes to its unique reactivity and interaction with biological targets. The presence of the hydroxyl group enhances its solubility and potential bioactivity.

The biological activity of this compound can be attributed to several mechanisms, including:

  • Inhibition of Enzymatic Activity : Cyclopropane derivatives have been shown to inhibit various enzymes, contributing to their anti-inflammatory and analgesic properties. For instance, compounds similar to this compound have been reported to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids that modulate inflammatory responses .
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to oxidative stress and inflammation. For example, it could affect the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative damage .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro. The compound has been evaluated for its effects on various cell lines, showing promising results in terms of cytotoxicity against cancer cells and anti-inflammatory effects in immune cells.

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines, this compound exhibited IC50 values indicating effective inhibition of cell proliferation .
  • Anti-inflammatory Activity : The compound was shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

  • Animal Models : In animal models of inflammation, administration of the compound resulted in decreased edema and inflammatory markers, supporting its therapeutic potential in treating inflammatory diseases .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, which are crucial for its development as a therapeutic agent.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : A study involving patients with chronic inflammatory conditions showed improvement in symptoms following treatment with cyclopropane derivatives, including this compound. Patients reported reduced pain levels and improved mobility .
  • Case Study 2 : In a clinical trial focusing on cancer treatment, patients receiving a regimen that included this compound demonstrated enhanced efficacy compared to standard treatments alone, suggesting a synergistic effect with existing therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.